

comparative analysis of metal hydrides for onboard hydrogen storage

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A Comparative Guide to Metal Hydrides for Onboard Hydrogen Storage

For Researchers, Scientists, and Drug Development Professionals

The imperative for clean energy solutions has propelled hydrogen into the spotlight as a promising energy carrier. However, its efficient and safe onboard storage remains a critical challenge for the widespread adoption of hydrogen-powered technologies. Metal hydrides offer a compelling solid-state hydrogen storage solution, boasting high volumetric densities and enhanced safety compared to conventional high-pressure gas or cryogenic liquid storage. This guide provides a comparative analysis of four prominent metal hydrides—LaNi5, TiFe, NaAlH4, and Mg(BH4)2—supported by experimental data to aid researchers in the selection and development of advanced hydrogen storage materials.

Performance Metrics: A Comparative Overview

The efficacy of a metal hydride for onboard hydrogen storage is determined by several key performance indicators. These include the gravimetric and volumetric hydrogen storage capacity, the operating temperatures and pressures required for hydrogen absorption (charging) and desorption (discharging), and the kinetics of these processes. The following table summarizes these critical parameters for the selected metal hydrides.



Metal Hydride	Gravimetric Capacity (wt%)	Volumetric Capacity (kg H ₂ /m³)	Absorption Conditions	Desorption Conditions
LaNis	~1.4[1][2]	~115[1][2]	Room Temperature, 2- 10 bar	Room Temperature, 1.5-2.5 bar
TiFe	~1.8-1.9[3][4]	~105[3]	Room Temperature, 30- 40 bar (after activation)[3]	Room Temperature, 2-5 bar[3]
NaAlH4 (Ti- doped)	~4.0-5.6[5][6]	~54 (for Ti- doped)[6]	100-150 °C, 100- 150 bar	150-180 °C, 1-2 bar
Mg(BH4)2	~14.9[7][8]	~122[7]	High Temperature & Pressure (Reversibility is a challenge)	> 270 °C[7]

In-Depth Analysis of Metal Hydrides LaNi₅: The Reversible Workhorse

Lanthanum-nickel alloy (LaNi₅) is one of the most extensively studied intermetallic hydrides due to its excellent reversibility and fast kinetics at near-ambient conditions.[9][10] It can readily absorb and desorb hydrogen at room temperature and moderate pressures, making it a suitable candidate for stationary and some mobile applications.[11] However, its low gravimetric hydrogen capacity of approximately 1.4 wt% is a significant drawback for applications where weight is a critical factor.[1][2]

TiFe: The Cost-Effective Contender

Titanium-iron alloy (TiFe) presents a cost-effective alternative to LaNi₅, composed of abundant and inexpensive elements.[3] It offers a higher theoretical gravimetric capacity of about 1.8-1.9 wt%.[3][4] A major hurdle for TiFe is its difficult initial activation, which typically requires high



temperatures and pressures to break down a passivating oxide layer.[3] Once activated, however, it exhibits good kinetics at room temperature.[12]

NaAlH4: The Lightweight Complex Hydride

Sodium alanate (NaAlH₄) is a complex hydride that has garnered significant attention due to its relatively high gravimetric hydrogen capacity of up to 5.6 wt% (for the first desorption step).[5] [6] In its pure form, hydrogen desorption requires high temperatures. However, the addition of catalysts, most notably titanium-based compounds, has been shown to significantly improve its kinetics and lower the operating temperatures.[13][14][15] Despite these improvements, the rehydrogenation conditions remain challenging, and capacity fading during cycling can be an issue.

Mg(BH₄)₂: The High-Capacity Hopeful

Magnesium borohydride (Mg(BH₄)₂) stands out for its exceptionally high theoretical gravimetric hydrogen capacity of 14.9 wt%.[7][8] This makes it a highly attractive material for achieving ambitious hydrogen storage targets. However, its practical application is severely hindered by its high thermodynamic stability, which necessitates very high temperatures for hydrogen release.[7] Furthermore, its sluggish kinetics and poor reversibility are significant challenges that researchers are actively working to overcome through nanostructuring and the use of catalysts.[16]

Experimental Protocols for Characterization

The reliable characterization of metal hydrides is crucial for evaluating their performance and understanding their behavior. The following are detailed methodologies for three key experimental techniques.

Pressure-Composition-Temperature (PCT) Analysis

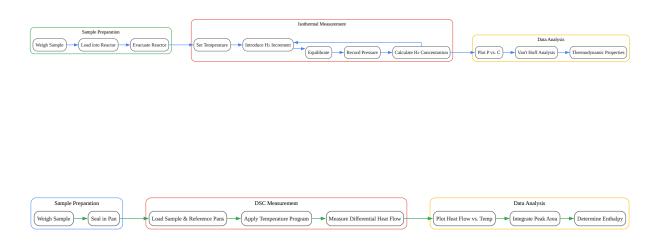
Objective: To determine the thermodynamic properties of hydrogen absorption and desorption, including plateau pressures, hysteresis, and storage capacity.

Methodology:

A precisely weighed sample of the metal hydride is placed in a reactor of known volume,
 which is then evacuated to remove any atmospheric contaminants.

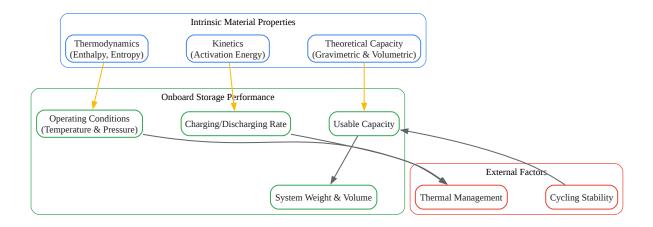


- The reactor is heated to a constant, predetermined temperature.
- Hydrogen gas is incrementally introduced into the reactor from a calibrated reservoir.
- After each increment, the system is allowed to reach thermodynamic equilibrium, and the final pressure is recorded.
- The amount of hydrogen absorbed by the sample is calculated based on the pressure change in the system.
- This process is repeated to construct an absorption isotherm (pressure vs. hydrogen concentration).
- For desorption, the process is reversed, with hydrogen being incrementally removed from the reactor.
- By performing these measurements at different temperatures, a set of PCT curves is generated, which can be used to calculate thermodynamic parameters like enthalpy and entropy of hydride formation using the van't Hoff equation.









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